

# using 3-Amino-5-cyanobenzeneboronic acid hydrochloride in Suzuki-Miyaura coupling

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## Compound of Interest

**Compound Name:** 3-Amino-5-cyanobenzeneboronic acid hydrochloride

**Cat. No.:** B1519960

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An Application Guide for the Suzuki-Miyaura Coupling of **3-Amino-5-cyanobenzeneboronic acid hydrochloride**

## Introduction: A Versatile Building Block for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.<sup>[1][2][3]</sup> This palladium-catalyzed reaction offers mild conditions and remarkable functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.<sup>[4][5]</sup>

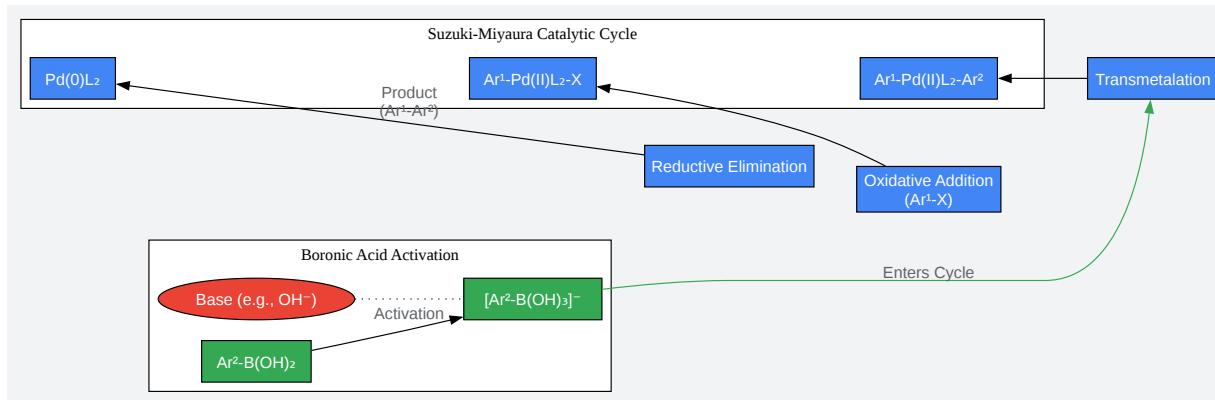
This guide focuses on a specific, high-value building block: **3-Amino-5-cyanobenzeneboronic acid hydrochloride** (CAS: 913835-26-4).<sup>[6][7][8]</sup> This trifunctional reagent is of particular interest to drug development professionals. The aminophenyl moiety serves as a common scaffold in bioactive compounds, the nitrile group is a recognized pharmacophore with diverse roles in molecular interactions, and the boronic acid handle enables precise, modular assembly through Suzuki-Miyaura coupling.<sup>[9][10][11]</sup> The hydrochloride salt form enhances the compound's shelf-life and handling stability, a crucial consideration for reproducible synthetic outcomes.

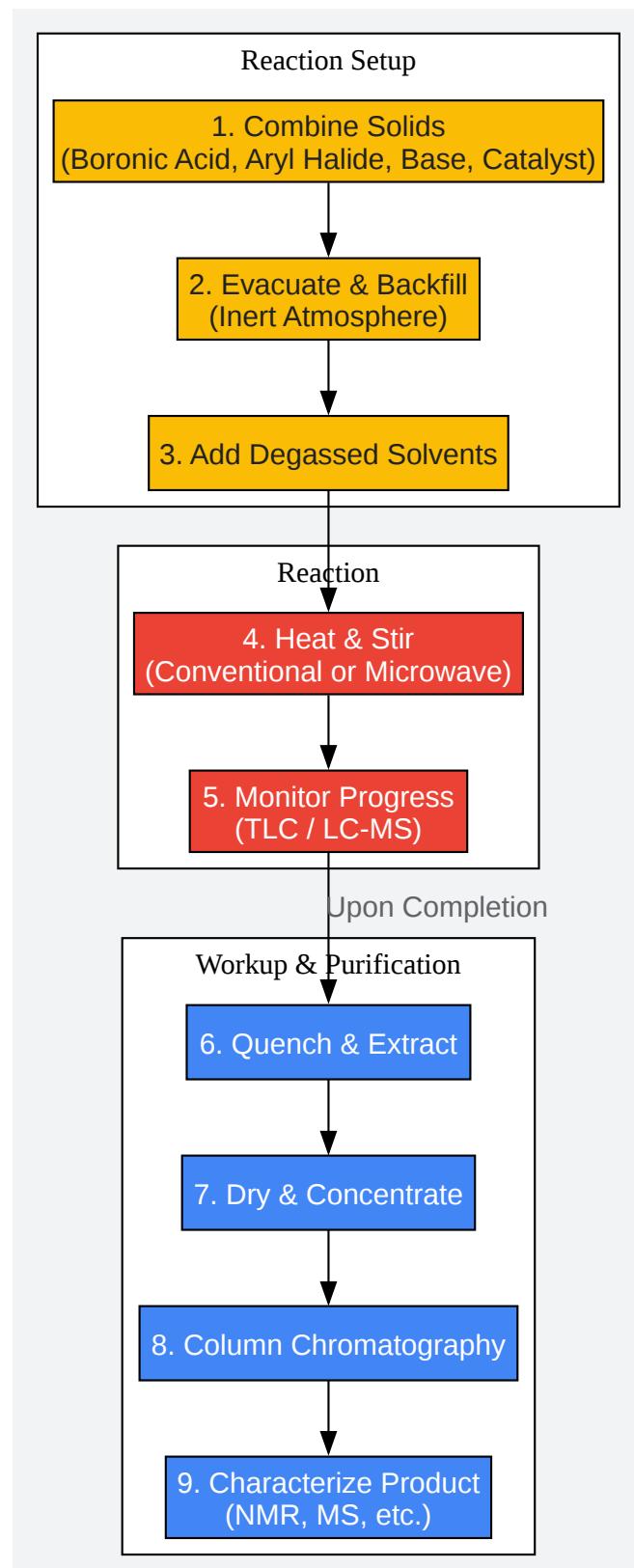
This document serves as an in-depth technical resource, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations for successfully employing this reagent in Suzuki-Miyaura coupling reactions.

## The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][12]

- **Oxidative Addition:** The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition with an organic halide ( $\text{Ar}^1\text{-X}$ ). This step forms a new Palladium(II) complex.
- **Transmetalation:** This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid ( $\text{Ar}^2\text{-B(OH)}_2$ ) to form a more nucleophilic boronate species ( $\text{Ar}^2\text{-B(OH)}_3^-$ ).[13][14][15][16] This "ate" complex then readily transfers its aryl group to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** In the final step, the two organic groups ( $\text{Ar}^1$  and  $\text{Ar}^2$ ) on the Palladium(II) complex are coupled, forming the desired biaryl product ( $\text{Ar}^1\text{-Ar}^2$ ). This process reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.



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